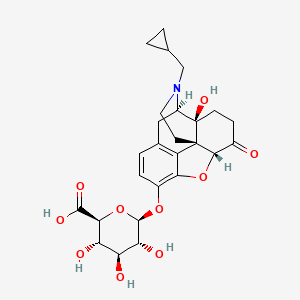

Naltrexone-3-glucuronide

Description

Contextualization as a Primary Naltrexone (B1662487) Metabolite

Naltrexone undergoes extensive metabolism in the body, primarily in the liver. wikipedia.org This process involves multiple pathways, leading to the formation of several metabolites. The most well-known of these is 6-beta-naltrexol (B10792496). However, another crucial metabolic route is glucuronidation, a common Phase II detoxification process where a glucuronic acid molecule is attached to a substrate, increasing its water solubility and facilitating its excretion. Naltrexone itself, as well as its other metabolites, can undergo this conjugation. wikipedia.orgpcssnow.org

Studies have identified "conjugated naltrexone" in the urine of individuals who have taken the drug, with Naltrexone-3-glucuronide being a component of this. Furthermore, research in rats has indicated that naltrexone glucuronide is initially the principal metabolite found in bile, highlighting its importance in the biliary excretion of the drug. nih.gov

Overview of its Research Significance within Opioid Antagonist Pharmacology

While its parent compound, naltrexone, and the primary metabolite, 6-beta-naltrexol, are known to be competitive antagonists at opioid receptors, the activity of this compound at these receptors is not well-documented in publicly available research. wikipedia.org Generally, the process of glucuronidation is considered to be a deactivation step, rendering the parent compound pharmacologically inert and preparing it for elimination from the body.

The study of similar compounds, such as morphine-3-glucuronide (B1234276) (M3G), a major metabolite of morphine, offers some perspective. M3G has been shown to have its own distinct pharmacological effects, which are not mediated by opioid receptors and can even counteract some of the effects of morphine. frontiersin.org Whether this compound possesses any such independent pharmacological activity remains an area for future investigation.

The current body of research primarily positions this compound as a marker of naltrexone metabolism and a key component in its elimination pathway. Its direct contribution to the therapeutic or side-effect profile of naltrexone is not yet clearly defined and warrants further scientific exploration.

Detailed Research Findings

While direct research on the pharmacological activity of this compound is limited, some studies provide indirect evidence and context.

| Research Area | Key Findings |

| Metabolism and Excretion | This compound is a known human metabolite of naltrexone, formed via glucuronidation. nih.govnih.gov |

| "Conjugated naltrexone" is excreted in the urine. | |

| In rats, naltrexone glucuronide is the initial principal metabolite in bile. nih.gov | |

| Enzymology | The UGT1A1 isoform is implicated in the glucuronidation of naltrexone. nih.gov |

| Pharmacological Activity | Direct studies on the opioid receptor binding affinity and antagonist activity of this compound are scarce. |

| Glucuronidation is generally a detoxification pathway that inactivates the parent compound. |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO10/c28-13-5-6-26(34)15-9-12-3-4-14(35-24-19(31)17(29)18(30)21(37-24)23(32)33)20-16(12)25(26,22(13)36-20)7-8-27(15)10-11-1-2-11/h3-4,11,15,17-19,21-22,24,29-31,34H,1-2,5-10H2,(H,32,33)/t15-,17+,18+,19-,21+,22+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKQJYZSCIQRR-ODTDCTFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997961 | |

| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76630-71-2 | |

| Record name | Naltrexone 3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076630712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Cyclopropylmethyl)-14-hydroxy-6-oxo-4,5-epoxymorphinan-3-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolism and Biotransformation of Naltrexone 3 Glucuronide

Glucuronidation Pathway of Naltrexone (B1662487) to Naltrexone-3-glucuronide

The formation of this compound is a crucial step in the metabolic clearance of naltrexone. This Phase II metabolic reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The process entails the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the naltrexone molecule. nih.govuio.no This conjugation reaction renders the drug more polar and readily excretable in the urine and bile. criver.com

The UGT enzymes are the primary catalysts in the glucuronidation of a wide array of substances, including drugs, xenobiotics, and endogenous compounds. nih.gov These enzymes are predominantly located in the liver, the main site of drug metabolism, but are also present in other tissues. nih.govcriver.com

Enzymatic Catalysis by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)

Identification of Specific UGT Isoforms Involved (e.g., UGT1A1, UGT2B1, UGT2B7)

Research has identified several specific UGT isoforms that are involved in the glucuronidation of naltrexone. In-vitro studies have demonstrated that UGT1A1 is a substrate for naltrexone. oup.comuva.nl Furthermore, studies utilizing expressed monkey UGT2B9 protein, which is functionally similar to human UGT2B7, have shown that naltrexone is a substrate for this enzyme. nih.gov While UGT2B7 is a major contributor to the metabolism of many drugs, other isoforms like UGT1A1 and UGT1A9 also play significant roles. ebmconsult.com One study on rhesus monkey liver enzymes found that while UGT2B33 could catalyze the glucuronidation of naltrexone, UGT2B9*2 did not. unimelb.edu.auscience.gov

Modulation of UGT Activity in Naltrexone Metabolism

The activity of UGT enzymes can be influenced by several factors, which in turn can affect the metabolism of naltrexone. Genetic polymorphisms in UGT genes can lead to interindividual variability in enzyme activity, potentially altering drug response. nih.gov For instance, variations in the UGT1A gene have been linked to differences in the glucuronidation of other drugs and could similarly impact naltrexone metabolism. oup.com Additionally, co-administration of other drugs that are also metabolized by or inhibit UGT enzymes can lead to drug-drug interactions. drugbank.comebmconsult.com For example, certain tricyclic antidepressants have been shown to inhibit morphine glucuronidation, a process also catalyzed by UGTs, which could potentially affect naltrexone metabolism as well. oup.com Environmental factors such as diet and smoking can also modulate UGT activity. uva.nl

The glucuronidation of naltrexone is a regiospecific reaction, meaning the glucuronic acid molecule is attached to a specific position on the naltrexone molecule. In the case of this compound, the conjugation occurs at the 3-hydroxyl group of the naltrexone structure. nih.govmdpi.com This specificity is determined by the active site of the particular UGT enzyme catalyzing the reaction. The principal urinary metabolite of naltrexone has been identified as the glucuronide of naltrexone, confirming the significance of this pathway. nih.gov

Formation in Relation to Other Naltrexone Metabolites (e.g., 6-β-Naltrexol)

Naltrexone is metabolized into several compounds, with 6-β-naltrexol being the major metabolite. drugbank.comwikipedia.orgnih.gov The formation of 6-β-naltrexol is mediated by dihydrodiol dehydrogenases, not the cytochrome P450 system. fda.govoup.comkinampark.com Following oral administration, naltrexone undergoes extensive first-pass metabolism, leading to plasma concentrations of 6-β-naltrexol that are significantly higher than those of the parent drug. wikipedia.orgfederalregister.govfda.gov Both naltrexone and 6-β-naltrexol can then be further metabolized through glucuronide conjugation. wikipedia.orgfda.govkinampark.compcssnow.org Studies in rabbits have shown that after intravenous administration, plasma levels of conjugated metabolites exceed those of the free drug quickly, indicating rapid glucuronidation. nih.gov While this compound is a direct metabolite of naltrexone, 6-β-naltrexol is also subject to glucuronidation. federalregister.gov

Influence of Physiological and Pathophysiological States on Metabolism

Various physiological and pathophysiological conditions can alter the metabolism of naltrexone, including the formation of this compound.

Liver Disease: Since the liver is the primary site of naltrexone metabolism, hepatic impairment can significantly affect its pharmacokinetics. nih.govnih.gov In patients with liver cirrhosis, the reduction of naltrexone to 6-β-naltrexol is diminished, leading to higher than normal circulating levels of the parent drug. nih.gov While some studies suggest that naltrexone does not pose a significant risk of hepatotoxicity even in patients with pre-existing liver disease, the altered metabolism must be considered. pcssnow.orgjwatch.org

Age: UGT enzyme expression and activity can vary with age. oup.com Studies have shown age-related differences in the activity of various UGT isoforms, which could potentially impact the glucuronidation of naltrexone. umaryland.edu

Genetic Factors: Genetic variations in the enzymes responsible for naltrexone metabolism can lead to inter-individual differences in drug response. nih.govnih.govucla.edu For example, polymorphisms in the OPRM1 gene have been studied in relation to naltrexone treatment outcomes, particularly in different ethnic populations such as those of East Asian descent. nih.govnih.govucla.edu Variations in the AKR1C4 gene, which is involved in the formation of 6-β-naltrexol, have also been shown to affect naltrexone exposure. nih.gov

Inflammation: Inflammatory states can influence drug metabolism. thrivewellnessla.com While direct studies on the effect of inflammation on this compound formation are limited, it is a factor that can modulate metabolic processes in general.

Pharmacology and Pharmacodynamics of Naltrexone 3 Glucuronide

Opioid Receptor Antagonism Profile

Naltrexone (B1662487) and its primary active metabolite, 6β-naltrexol, act as competitive antagonists at opioid receptors. wikipedia.orgdrugbank.com They exhibit the highest affinity for the μ-opioid receptor (MOR), with lesser affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR). wikipedia.orgdrugbank.compainphysicianjournal.com While often described as pure antagonists, naltrexone itself can act as a weak partial agonist at these receptors. wikipedia.org In contrast, 6β-naltrexol is considered a neutral antagonist. wikipedia.org

The glucuronidation of naltrexone at the 3-position to form naltrexone-3-glucuronide is a key metabolic pathway. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically the UGT1A1 and UGT2B1 isoforms. nih.gov Research indicates that chronic exposure to substances like heroin or naltrexone can selectively affect the activity of these enzymes. nih.gov

Relative Pharmacological Potency and Efficacy Compared to Naltrexone

Studies comparing the in vivo potency of naltrexone and 6β-naltrexol have shown that 6β-naltrexol is approximately 100-fold less potent than naltrexone in blocking the analgesic effects of opioids. researchgate.net This difference in potency is attributed to their distinct interactions with the μ-opioid receptor. researchgate.net Naltrexone acts as an inverse agonist, while 6β-naltrexol behaves as a neutral antagonist. researchgate.net

| Compound | Receptor Interaction | Relative Potency |

|---|---|---|

| Naltrexone | Inverse Agonist at MOR | High |

| 6β-Naltrexol | Neutral Antagonist at MOR | ~100-fold less potent than naltrexone |

Contribution to Overall Naltrexone Therapeutic and Adverse Effects

The metabolites of naltrexone, including this compound and particularly 6β-naltrexol, contribute to the pharmacological response of the parent drug. oup.com Due to extensive first-pass metabolism after oral administration, plasma concentrations of 6β-naltrexol are significantly higher than those of naltrexone. wikipedia.orgoup.com This major metabolite may play a significant role in the central effects of orally administered naltrexone. wikipedia.org

Some common side effects associated with naltrexone treatment, such as nausea and headache, may be prolonged due to the longer half-life of its metabolites. oup.com The variability in the metabolism of naltrexone to its metabolites can lead to interpatient differences in both therapeutic efficacy and the profile of adverse effects. oup.comnih.gov

Interaction with Endogenous Opioid Systems

Naltrexone's mechanism of action involves blocking the effects of endogenous opioid peptides by competitively binding to opioid receptors. fda.gov This blockade of the endogenous opioid system is thought to be a key factor in its therapeutic effects. fda.gov By interfering with the signaling of endorphins at opioid receptors, naltrexone can influence the hypothalamic-pituitary-adrenal (HPA) axis. wikipedia.org

The antagonism of μ-opioid receptors by naltrexone and its metabolites is believed to underlie its effectiveness in managing opioid dependence by blocking the euphoric effects of opioids. wikipedia.orgnih.gov Similarly, this action is thought to contribute to its efficacy in alcohol dependence by reducing the rewarding effects of alcohol. wikipedia.org

Pharmacokinetics and Disposition of Naltrexone 3 Glucuronide

Systemic Exposure and Plasma Concentrations of Conjugated Metabolites

Following administration of naltrexone (B1662487), it is metabolized, and its metabolites, including Naltrexone-3-glucuronide, are found in the plasma. Studies have shown that "conjugated naltrexone" is a major metabolite observed in plasma nih.gov. After oral administration, plasma levels of conjugated naltrexone, along with other metabolites, have been found to be 4 to 6 times higher than that of the parent compound, naltrexone nih.gov.

Distribution Characteristics within Biological Systems

Detailed information regarding the specific distribution characteristics of this compound within biological systems, such as its volume of distribution and tissue penetration, is not extensively documented in the available scientific literature. For the parent compound, naltrexone, the apparent volume of distribution following intravenous administration is estimated to be 1350 liters, and it is approximately 21% bound to plasma proteins wikipedia.orgfda.gov. However, these values cannot be directly extrapolated to its glucuronidated metabolite. In a study involving rabbits, after intravenous administration of naltrexone, the resulting conjugate levels in plasma were found to exceed the free drug levels within 5 minutes, indicating rapid glucuronidation nih.gov.

Elimination Pathways

The primary route of elimination for naltrexone and its metabolites is through the kidneys.

Naltrexone and its metabolites, including the conjugated forms like this compound, are primarily excreted in the urine wikipedia.orgfda.gov. Following oral and intravenous administration of naltrexone, approximately 53% to 79% of the dose is recovered in the urine in the form of both the parent drug and its metabolites fda.gov. While specific renal clearance values for this compound are not detailed in the literature, it is understood to be a major component of the renally excreted metabolites. In studies with the related compound naloxone (B1662785), its major metabolite, naloxone-3-glucuronide (B1512897), is primarily excreted in the urine wikipedia.org.

The pharmacokinetic profile of naltrexone suggests that its metabolites may undergo enterohepatic recirculation fda.gov. This is a process where metabolites are excreted into the bile, reabsorbed in the intestine, and returned to the systemic circulation. A study conducted in rats demonstrated that naltrexone glucuronide was the principal metabolite found in the bile after naltrexone administration, which supports the potential for enterohepatic recirculation nih.gov. However, direct evidence and the clinical significance of enterohepatic recirculation of this compound in humans have not been definitively established in the reviewed literature.

Elimination Half-Life of this compound

The elimination half-life of "conjugated naltrexone" has been reported. After oral administration, the mean elimination half-life for naltrexone is approximately 4 hours, while its major active metabolite, 6-β-naltrexol, has a half-life of about 13 hours fda.gov. The elimination half-life for conjugated naltrexone is not explicitly stated as a separate value from other conjugates in many studies. However, one source indicates that the route of administration had little effect on the terminal plasma half-life values obtained for total drug, conjugated naltrexone, and unconjugated and conjugated 6-β-naltrexol.

Analytical Methodologies for Naltrexone 3 Glucuronide Research

Chromatographic and Mass Spectrometric Techniques for Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the selective and sensitive analysis of Naltrexone-3-glucuronide. These methods allow for the separation of the analyte from complex matrices and its subsequent detection and quantification.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the determination of Naltrexone (B1662487) and its metabolites. nih.govsemanticscholar.org This method offers high selectivity and sensitivity, enabling the direct measurement of glucuronide conjugates without the need for a hydrolysis step, which was often required in older methods. scispace.com The use of HPLC-MS/MS has been successfully applied to quantify analytes in various biological matrices, including urine and plasma. researchgate.netproquest.com

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous detection of ethyl glucuronide, naltrexone, and its metabolite 6β-naltrexol in urine samples. researchgate.netproquest.com Another study developed and validated an HPLC-MS/MS method tailored for a panel of opioids and their metabolites, including eight glucuronide conjugates like naloxone-3-glucuronide (B1512897), in wastewater. nih.gov This highlights the versatility of the technique for both clinical and environmental monitoring. The sensitivity of LC-MS/MS methods can reach a limit of quantification of 0.5 ng/ml for naltrexone and 6β-naltrexol in blood serum or plasma. nih.gov

| Analyte(s) | Matrix | Chromatography Column | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| Naltrexone, 6β-Naltrexol | Human Blood Serum/Plasma | C18 column | 0.5 ng/mL | nih.gov |

| Naltrexone, 6β-Naltrexol | Tris-HCl buffer | Inert Sustain C18 (2.1 x 50 mm, 5 µm) | 100 ng/mL (Naltrexone), 10 ng/mL (6β-Naltrexol) | semanticscholar.org |

| Naltrexone, 6β-Naltrexol, Ethyl glucuronide | Urine | Scherzo SM-C18 (2.0 × 100 mm, 3 µm) | 1-5 ng/mL | researchgate.netproquest.com |

| Naloxone-3-glucuronide and other opioid glucuronides | Wastewater | Not specified | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that has been utilized for the analysis of Naltrexone and its metabolites. nih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analytes. For example, a previously reported method for determining Naltrexone and 6-beta-naltrexol (B10792496) in human plasma involved derivatization with pentafluoropropionic anhydride. nih.gov Following derivatization, the compounds can be effectively separated and quantified by GC-MS. nih.govresearchgate.net The technique has been successfully applied in pharmacokinetic studies and for determining the presence of these compounds in plasma. researchgate.net

Development and Validation of Reference Standards

The development and validation of analytical methods heavily rely on the availability of high-purity certified reference standards. sigmaaldrich.com These standards are essential for confirming the identity of the analyte and for the accurate calibration of analytical instruments, ensuring the reliability and reproducibility of quantitative results. dergipark.org.tr

Certified reference materials for Naltrexone-3-β-D-glucuronide are commercially available. cerilliant.com These standards are suitable for use in LC/MS or GC/MS applications in various fields, including pharmaceutical research, forensic analysis, and clinical toxicology. cerilliant.com Additionally, isotopically labeled internal standards, such as Naltrexone-D3, are available and crucial for isotope dilution methods, which can correct for matrix effects and variations in sample preparation, thereby improving the accuracy of quantification. cerilliant.com The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) also provide reference standards for Naltrexone and its related compounds. sigmaaldrich.compharmacompass.com

Challenges in the Detection and Quantification of Glucuronide Conjugates in Biological and Environmental Matrices

The analysis of glucuronide conjugates like this compound presents several analytical challenges. researchgate.netnih.gov Due to their highly hydrophilic nature, separating these compounds from complex biological matrices such as plasma, urine, or hair can be difficult. researchgate.netmdpi.com This complexity is also a significant issue in environmental samples like wastewater, where numerous other substances can interfere with the analysis. nih.gov

A primary challenge is the potential instability of certain glucuronides, which can break down back to their parent compound during sample collection, storage, and processing. researchgate.netnih.gov This necessitates careful sample handling and stabilization to ensure accurate measurement of both the conjugate and the parent drug. nih.gov

Sample preparation is often the most time-consuming and critical step in the analytical process. mdpi.com Techniques such as liquid-liquid extraction, solid-phase extraction, and protein precipitation are commonly employed to clean up the sample and enrich the analyte before instrumental analysis. mdpi.com Furthermore, the direct quantification of glucuronides requires their own authentic analytical standards, which can be costly and not always readily available. scispace.com

The complexity of the matrix can also lead to "matrix effects," where other components in the sample suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. This is a particular concern in both biological fluids and environmental samples. mdpi.comnih.gov

Clinical and Translational Research Implications of Naltrexone 3 Glucuronide

Impact on Naltrexone (B1662487) Treatment Efficacy and Patient Response

While naltrexone's therapeutic effects are primarily attributed to the parent drug and its active metabolite, 6-β-naltrexol, the role of NTG in treatment efficacy is an area of ongoing investigation. Naltrexone has demonstrated effectiveness in reducing heavy drinking days, increasing the time to relapse, and lowering relapse rates in individuals with alcohol dependence. ucla.edu It is believed to exert its effects by blocking the reinforcing properties of alcohol through its interaction with the endogenous opioid system. ucla.edugetnaltrexone.com

One area of research has focused on genetic moderators of naltrexone response, particularly variations in the μ-opioid receptor gene (OPRM1). ucla.edu Certain genetic variations may predispose individuals to a more favorable response to naltrexone treatment. ucla.edu Future research may explore whether the formation and clearance of NTG are also influenced by genetic factors and how this might, in turn, affect treatment outcomes.

Role in Naltrexone Treatment Safety and Tolerability

Naltrexone is extensively metabolized in the liver, and its use in patients with hepatic impairment requires careful consideration. pcssnow.orgnps.org.audrugs.com Although naltrexone has been associated with hepatocellular injury at doses higher than recommended, studies have shown that at standard doses, the risk of clinically significant liver damage is low. nps.org.auresearchgate.netnih.gov

Monitoring of liver function is often recommended for patients receiving naltrexone, particularly those with pre-existing liver conditions. researchgate.netdroracle.ai The levels of naltrexone and its metabolites, including NTG, may be altered in individuals with compromised liver function, potentially affecting both safety and efficacy. However, some research suggests that hepatic impairment does not significantly alter the pharmacokinetics of naltrexone and its metabolites to a clinically relevant extent, and dose adjustments may not be necessary for mild to moderate hepatic impairment. pcssnow.org

Table 1: Research Findings on Naltrexone and Hepatic Function

| Study Focus | Key Findings |

| Naltrexone in patients with liver disease | Can be prescribed in stable or compensated cirrhosis; low risk of hepatotoxicity at recommended doses. nps.org.au |

| High-dose naltrexone | A study with 300 mg/day in obese patients showed elevated serum transaminases in some participants. nps.org.au |

| Standard-dose naltrexone | Studies indicate it is not hepatotoxic at the recommended dose. nps.org.au |

| Naltrexone and concomitant liver disease | A careful assessment of liver function tests at regular intervals is recommended. researchgate.net |

| Naltrexone in alcohol use disorder with liver disease | The benefits of reducing alcohol consumption may outweigh the risks of hepatotoxicity. nps.org.auresearchgate.net |

Naltrexone metabolism is not primarily dependent on the cytochrome P450 (CYP450) enzyme system. getnaltrexone.com This characteristic is significant as it reduces the likelihood of drug-drug interactions with medications that are inhibitors or inducers of CYP450 enzymes. getnaltrexone.com The formation of NTG occurs through glucuronidation, a phase II metabolic process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pcssnow.orgnih.gov

This metabolic pathway suggests that the potential for drug-drug interactions involving NTG would primarily involve substances that affect UGT enzyme activity. Co-administration of drugs that are also metabolized by UGTs or that inhibit or induce these enzymes could potentially alter the levels of NTG. However, clinically significant interactions independent of the CYP450 system are not widely reported. It is generally advised to avoid co-administration of naltrexone with other potentially hepatotoxic agents to minimize the risk of liver injury. drugs.com

Inter-Individual Variability in Naltrexone-3-glucuronide Pharmacokinetics

Significant variability in the pharmacokinetics of naltrexone and its metabolites, including NTG, has been observed among individuals. oup.com This variability can be attributed to a combination of genetic and environmental factors.

The UGT enzyme superfamily is responsible for the glucuronidation of a wide array of substances, including drugs and endogenous compounds. nih.govresearchgate.net Genetic polymorphisms in UGT genes can lead to variations in enzyme activity, which in turn can affect the rate and extent of NTG formation. nih.govnih.gov

Several UGT isoforms are involved in drug metabolism, and their expression and activity can differ between individuals. nih.govuky.edu Polymorphisms in genes encoding these enzymes can result in decreased, increased, or absent enzyme function, leading to altered drug metabolism and potential differences in drug response and toxicity. nih.gov Research into the specific UGT isoforms responsible for naltrexone glucuronidation and the impact of their genetic variants on NTG levels is an important area for advancing personalized medicine approaches to naltrexone therapy. nih.gov12.53.28

Table 2: UGT Enzyme Subfamilies and their Functions

| UGT Subfamily | Chromosome Location | Primary Substrates |

| UGT1A | 2 | Bilirubin, thyroid hormones, some medications (including tricyclic antidepressants and some antipsychotics). researchgate.netuky.edu |

| UGT2B | 4 (in humans) | Sexual steroids, bile acids. researchgate.netuky.edu |

In addition to genetic factors, various co-morbidities and physiological states can influence the pharmacokinetics of NTG. Conditions affecting liver or kidney function can alter the metabolism and excretion of naltrexone and its metabolites. getnaltrexone.compcssnow.orgdrugs.com For instance, severe renal impairment could potentially lead to the accumulation of NTG, as the kidneys are the primary route of excretion for naltrexone metabolites. getnaltrexone.com

Physiological factors such as age, sex, and pregnancy can also impact drug metabolism. oup.comnih.gov For example, pregnancy-induced physiological changes can alter drug distribution and elimination. nih.gov The influence of these factors on the pharmacokinetics of NTG and the resulting clinical implications require further investigation to optimize naltrexone therapy in diverse patient populations.

Future Research Directions and Unanswered Questions in Naltrexone 3 Glucuronide Studies

Detailed Characterization of Naltrexone-3-glucuronide's Pharmacodynamic Profile

A significant gap in the current understanding of naltrexone's pharmacology is the detailed pharmacodynamic profile of this compound. The process of glucuronidation generally results in compounds that are pharmacologically inactive and are primarily intended for elimination from the body. uky.edu This is largely presumed to be the case for this compound, especially in contrast to its parent compound, naltrexone (B1662487), which is a potent antagonist at the mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govscialert.net The primary active metabolite, 6-β-naltrexol, also functions as an opioid receptor antagonist, though it is less potent than naltrexone. mdpi.comdrugs.com

Future research must focus on definitively characterizing the interaction, or lack thereof, between this compound and central nervous system receptors. Unanswered questions include:

Does this compound possess any residual binding affinity for opioid receptors or other neurologically significant receptors?

Could this metabolite exert any subtle, yet clinically relevant, agonist, antagonist, or allosteric modulatory effects?

At high concentrations, which might occur in individuals with impaired renal function, could this compound have off-target effects?

| Compound | Primary Pharmacodynamic Activity | Receptor Affinity |

| Naltrexone | Potent, competitive opioid receptor antagonist. nih.gov | High affinity for mu-opioid receptors; lower affinity for kappa and delta receptors. nih.govdrugbank.com |

| 6-β-naltrexol | Active opioid receptor antagonist. mdpi.com | Less potent than naltrexone at the mu-receptor. mdpi.com |

| This compound | Widely presumed to be a pharmacologically inactive metabolite for excretion. uky.edunih.gov | Data is not widely available; presumed to be negligible. |

Advanced Pharmacokinetic Modeling Incorporating Metabolite Dynamics

Pharmacokinetic (PK) modeling is a crucial tool for understanding and predicting how a drug is absorbed, distributed, metabolized, and excreted. Advanced methodologies, such as Physiologically Based Pharmacokinetic (PBPK) modeling, offer a sophisticated approach by simulating drug behavior within a system of interconnected, physiologically relevant compartments representing different organs and tissues. nih.govresearchgate.net

Future research in this area should focus on:

Developing and validating PBPK models that explicitly include separate compartments and parameters for this compound.

Integrating in-vitro data on UGT enzyme kinetics to more accurately predict the rate of glucuronidation. nih.gov

Using these models to simulate how variability in liver function, kidney function, or co-administered drugs that affect UGT enzymes might alter the ratio of naltrexone to its metabolites.

Such advanced models would allow for more precise predictions of drug exposure and could help anticipate potential drug-drug interactions, leading to better-informed therapeutic decisions.

| PBPK Model Component | Relevance to this compound |

| Liver Compartment | Primary site of naltrexone metabolism, including glucuronidation by UGT enzymes to form this compound. nih.gov |

| Kidney Compartment | Primary route of elimination for the water-soluble this compound from the body via urine. |

| Enzyme Kinetics | The model must incorporate the kinetics of relevant UGT isoforms (e.g., UGT1A1, UGT2B7) to accurately simulate the rate of this compound formation. nih.govnih.gov |

| Transporter Dynamics | Efflux transporters in the liver and kidney may play a role in the movement and excretion of the glucuronide metabolite. acs.org |

| Blood Flow | Governs the rate of delivery of naltrexone to the liver for metabolism and the transport of this compound to the kidneys for excretion. nih.gov |

Exploration of this compound as a Biomarker for Treatment Monitoring

The effectiveness of naltrexone therapy is highly dependent on patient adherence to the prescribed regimen. sinclairmethod.org Monitoring for the presence of the drug and its metabolites in a patient's system is a direct and objective method to verify compliance. Urine drug testing is a common, non-invasive method for this purpose.

This compound, as a major urinary metabolite, represents a highly reliable biomarker for confirming the ingestion and subsequent metabolism of naltrexone. spectroscopyonline.com Its presence in urine provides definitive evidence that the patient has taken the medication. Many laboratory methods for monitoring naltrexone use an analytical approach that involves enzymatic hydrolysis. This process uses an enzyme like β-glucuronidase to break the bond between naltrexone and the glucuronic acid moiety, converting this compound back into naltrexone, which is then measured. spectroscopyonline.com Therefore, the "total naltrexone" reported by the lab often reflects the initial concentration of this compound.

Unanswered questions that future research could address include:

What is the precise detection window of this compound in urine following a standard dose, and how does it compare to the parent drug and 6-β-naltrexol?

Could the ratio of this compound to other metabolites provide insights into an individual's metabolic rate or recent dosing patterns?

Can the quantification of this compound in alternative matrices, such as hair or oral fluid, be validated for long-term or recent adherence monitoring?

Further exploration of this compound as a primary biomarker will enhance the tools available for clinicians to monitor and encourage treatment adherence, thereby improving therapeutic outcomes. nih.gov

| Analyte | Utility as a Biomarker for Adherence |

| Naltrexone (Parent Drug) | Detectable in urine, but may have a shorter detection window due to rapid metabolism. therecoveryvillage.com |

| 6-β-naltrexol | Active metabolite with a longer half-life than naltrexone, providing a longer detection window. researchgate.net |

| This compound | A major urinary metabolite confirming drug ingestion and hepatic metabolism; its detection is a robust indicator of compliance. spectroscopyonline.com |

Translational Research to Optimize Personalized Naltrexone Therapies

Translational research aims to bridge the gap between basic scientific discoveries and clinical applications, with the goal of personalizing medicine. For naltrexone, a significant amount of pharmacogenetic research has focused on variations in the mu-opioid receptor gene (OPRM1), which can influence treatment response. nih.govnih.gov However, another critical avenue for personalizing therapy lies in understanding inter-individual variability in drug metabolism.

The formation of this compound is dependent on the activity of UGT enzymes. nih.gov The genes encoding these enzymes are known to have polymorphisms, which can lead to variations in enzyme activity among individuals. uky.edu Some people may be "fast metabolizers" who clear the drug more quickly, while others may be "slow metabolizers." This variability in the rate of glucuronidation could significantly impact the pharmacokinetics of naltrexone, affecting the balance between the parent drug, the active metabolite 6-β-naltrexol, and the inactive this compound.

Future translational research should prioritize:

Identifying specific UGT gene polymorphisms that have a significant impact on the rate of this compound formation.

Conducting clinical studies to determine if these genetic variations correlate with treatment efficacy or the incidence of side effects.

Investigating whether patients with certain metabolic profiles (e.g., ultra-rapid glucuronidators) might benefit from alternative dosing strategies.

By integrating the study of metabolic pathways, including the formation of this compound, with pharmacogenetic data on drug targets like OPRM1, clinicians could one day be able to select the most appropriate treatment strategy for each individual, maximizing the potential for a successful outcome. nih.gov

Q & A

Q. What analytical methods are recommended for quantifying Naltrexone-3-glucuronide in biological matrices?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with atmospheric pressure ionization mass spectrometry (MS) for sensitive and specific detection. Solid-phase extraction (SPE) is critical for isolating the compound from complex biological samples (e.g., blood, plasma). Ensure calibration with certified reference standards and validate recovery rates (70–90%) .

- Key Considerations : Optimize mobile phase composition (e.g., acetonitrile/ammonium acetate) to resolve this compound from structurally similar metabolites. Monitor for ion suppression in MS due to matrix effects .

Q. How does the stability of this compound in biological samples influence experimental reproducibility?

- Methodology : Store fresh blood/plasma samples at 4°C for short-term stability (≤24 hours) and -20°C for long-term storage. Postmortem samples require immediate freezing to prevent hydrolysis of glucuronide metabolites. Degradation follows pseudo first-order kinetics at elevated temperatures; conduct forced-degradation studies (e.g., 40°C) to model thermal decomposition .

- Key Considerations : Avoid repeated freeze-thaw cycles, which accelerate metabolite breakdown. Use light-protected vials to mitigate photodegradation, particularly in plasma .

Q. What is the pharmacological significance of this compound compared to its parent compound?

- Methodology : Compare receptor binding affinity (e.g., µ-opioid receptor) using radioligand displacement assays . Assess metabolic pathways via hepatic microsomal incubations to quantify glucuronidation rates. Note that glucuronide metabolites often exhibit reduced blood-brain barrier penetration, altering pharmacokinetic profiles .

- Key Considerations : Use cerebrospinal fluid (CSF) sampling to evaluate central vs. peripheral metabolite contributions. Adjust for plasma protein binding differences when calculating free drug concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite activity assessments between in vitro and in vivo models?

- Methodology : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. For example, in vitro assays may overestimate glucuronide activity due to absent renal clearance mechanisms. Validate findings using knockout animal models (e.g., UDP-glucuronosyltransferase-deficient mice) to isolate metabolic contributions .

- Key Considerations : Account for interspecies differences in enzyme expression (e.g., human vs. rodent UGT isoforms). Use AUC (area under the curve) ratios of parent drug-to-metabolite to quantify relative contributions .

Q. What experimental designs optimize the detection of low-abundance this compound in complex matrices?

- Methodology : Implement tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for enhanced sensitivity. Pre-concentrate samples via solid-phase microextraction (SPME) or liquid-liquid extraction (LLE). Use isotopic-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Key Considerations : Optimize collision energy in MS/MS to maximize signal-to-noise ratios. Validate limits of detection (LOD) and quantification (LOQ) in target matrices (e.g., LOQ ≤ 1 ng/mL) .

Q. How do structural modifications (e.g., glucuronide position) influence the bioactivity of Naltrexone metabolites?

- Methodology : Synthesize positional isomers (e.g., 3-O- vs. 6-O-glucuronide) and compare their receptor binding and pharmacokinetic profiles using surface plasmon resonance (SPR) and in situ perfusion models . Structural activity relationships (SARs) can be modeled via docking simulations with opioid receptor crystal structures .

- Key Considerations : The 3-O-glucuronide moiety may sterically hinder receptor interaction, reducing agonist/antagonist potency compared to the parent compound. Confirm using competitive binding assays .

Q. What are the best practices for ensuring reproducibility in glucuronide quantification studies?

- Methodology : Adhere to NIH preclinical guidelines for experimental reporting, including detailed descriptions of animal models, dosing regimens, and analytical conditions. Use blinded sample analysis to minimize bias. Publish raw data and statistical scripts in open-access repositories .

- Key Considerations : Report intra- and inter-day precision (CV ≤ 15%) and accuracy (80–120%) for all assays. Include negative controls (e.g., enzyme-inactivated matrices) to confirm assay specificity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the renal clearance of this compound?

- Methodology : Conduct population pharmacokinetic studies in patients with varying renal function. Compare metabolite accumulation rates in healthy vs. renally impaired cohorts. Use non-compartmental analysis (NCA) to estimate clearance parameters. Note that impaired renal excretion can elevate systemic exposure to glucuronides, mimicking prolonged drug activity .

- Key Considerations : Adjust dosing protocols in renal impairment studies to avoid toxicity. Measure glomerular filtration rate (GFR) and correlate with metabolite half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.